An In-Depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Promising Tyrosinase Inhibitor
An In-Depth Technical Guide to 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Promising Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-3-hydroxyquinolin-2(1H)-one, a heterocyclic organic compound of interest in the fields of medicinal chemistry and drug development. This document details its chemical identity, synthesis, potential biological activity as a tyrosinase inhibitor, and the relevant experimental protocols.
Core Compound Data
6-Bromo-3-hydroxyquinolin-2(1H)-one is a brominated derivative of the 3-hydroxyquinolin-2(1H)-one scaffold. The presence of the bromine atom and the hydroxyl group at specific positions on the quinolinone core are key to its chemical properties and biological activity.
| Property | Value | Reference |
| CAS Number | 1379330-67-2 | [1][2] |
| Molecular Formula | C₉H₆BrNO₂ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| IUPAC Name | 6-bromo-3-hydroxyquinolin-2(1H)-one | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)NC(=O)C=C1O |
Biological Activity: Tyrosinase Inhibition
Recent studies have highlighted the potential of 3-hydroxyquinolin-2(1H)-one derivatives as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders.
A study by Jacobs, Petzer, et al. investigated a series of eight 3-hydroxyquinolin-2(1H)-one derivatives for their tyrosinase inhibitory activity.[3] While the specific IC₅₀ value for 6-Bromo-3-hydroxyquinolin-2(1H)-one is not explicitly stated in the available literature, the study reported that four of the derivatives exhibited significant inhibition of tyrosinase from Agaricus bisporus (abTYR), with IC₅₀ values below 6.11 µM.[3] The most potent compound in the series displayed an IC₅₀ of 2.52 µM.[3] For comparison, the reference inhibitors thiamidol and kojic acid showed IC₅₀ values of 0.130 µM and 26.4 µM, respectively, under the same conditions.[3] This suggests that the 3-hydroxyquinolin-2(1H)-one scaffold, including the 6-bromo derivative, is a promising candidate for the development of novel tyrosinase inhibitors.
Signaling Pathway: Melanogenesis
Tyrosinase is the rate-limiting enzyme in the synthesis of melanin.[4] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for both eumelanin (black-brown pigment) and pheomelanin (yellow-red pigment). By inhibiting tyrosinase, 6-Bromo-3-hydroxyquinolin-2(1H)-one can effectively block the initial steps of this pathway, leading to a reduction in melanin production.
Experimental Protocols
Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one
Step 1: Ring Expansion of 6-Bromoisatin
This step involves the reaction of 6-bromoisatin with a diazomethane reagent, such as (trimethylsilyl)diazomethane, to form the corresponding 6-bromo-3-methoxyquinolin-2(1H)-one intermediate.
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Materials: 6-bromoisatin, (trimethylsilyl)diazomethane, suitable solvent (e.g., dichloromethane, methanol).
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General Procedure: To a solution of 6-bromoisatin in a suitable solvent, (trimethylsilyl)diazomethane is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-bromo-3-methoxyquinolin-2(1H)-one.
Step 2: Demethylation
The methoxy group of the intermediate is then cleaved to afford the final 3-hydroxy product.
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Materials: 6-bromo-3-methoxyquinolin-2(1H)-one, boron tribromide (BBr₃), dichloromethane.
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General Procedure: The 6-bromo-3-methoxyquinolin-2(1H)-one intermediate is dissolved in dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of boron tribromide in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified to give 6-Bromo-3-hydroxyquinolin-2(1H)-one.
Tyrosinase Inhibition Assay
The inhibitory activity of 6-Bromo-3-hydroxyquinolin-2(1H)-one against tyrosinase can be evaluated using a spectrophotometric assay based on the formation of dopachrome from L-DOPA.[5]
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Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), dimethyl sulfoxide (DMSO), test compound (6-Bromo-3-hydroxyquinolin-2(1H)-one), positive control (e.g., kojic acid), 96-well microplate, microplate reader.
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Procedure:
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Prepare stock solutions of the test compound and kojic acid in DMSO.
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In a 96-well plate, add aliquots of the test compound at various concentrations (dissolved in DMSO) to the wells. Control wells will contain only DMSO.
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Add a solution of mushroom tyrosinase in phosphate buffer to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).
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Initiate the enzymatic reaction by adding a solution of L-DOPA in phosphate buffer to each well.
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Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
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Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
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Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Experimental Workflow and Logical Relationships
The development and evaluation of 6-Bromo-3-hydroxyquinolin-2(1H)-one as a tyrosinase inhibitor follows a logical workflow from chemical synthesis to biological testing.
References
- 1. 6-Bromo-3-hydroxyquinolin-2(1H)-one 95% | CAS: 1379330-67-2 | AChemBlock [achemblock.com]
- 2. knownchemical.com [knownchemical.com]
- 3. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibition assay [bio-protocol.org]
